Octacosamicin A

Descripción

Propiedades

Número CAS |

122005-25-8 |

|---|---|

Fórmula molecular |

C31H52N4O9 |

Peso molecular |

624.8 g/mol |

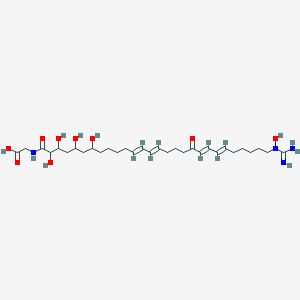

Nombre IUPAC |

2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid |

InChI |

InChI=1S/C31H52N4O9/c32-31(33)35(44)20-16-12-8-4-7-10-14-18-24(36)17-13-9-5-2-1-3-6-11-15-19-25(37)21-26(38)22-27(39)29(42)30(43)34-23-28(40)41/h1-3,5,7,10,14,18,25-27,29,37-39,42,44H,4,6,8-9,11-13,15-17,19-23H2,(H3,32,33)(H,34,43)(H,40,41)/b3-1+,5-2+,10-7+,18-14+ |

Clave InChI |

JHJDTYDBQYAKEF-NMPSDRPFSA-N |

SMILES isomérico |

C(CC/C=C/C=C/C(=O)CCC/C=C/C=C/CCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O |

SMILES canónico |

C(CCC=CC=CC(=O)CCCC=CC=CCCCCC(CC(CC(C(C(=O)NCC(=O)O)O)O)O)O)CCN(C(=N)N)O |

Sinónimos |

Octacosamicin A |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical Architecture of Octacosamicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A is a polyene macrolide antibiotic with significant antifungal properties. First isolated from Amycolatopsis azurea, its unique chemical structure has been a subject of interest for natural product chemists and drug developers. This technical guide provides a detailed overview of the chemical structure of this compound, including its spectroscopic data, and outlines the experimental methodologies for its isolation and structural elucidation. Furthermore, this guide presents a visualization of its proposed biosynthetic pathway, offering insights into its natural synthesis.

Chemical Structure and Properties

This compound is characterized by a long, linear polyene-polyol chain, which is flanked by a glycine moiety at one end and an N-hydroxyguanidine group at the other.[1][2][3] This unique combination of functional groups contributes to its biological activity. The molecular formula for this compound is C31H52N4O9, and its IUPAC name is 2-[[(12E,14E,20E,22E)-28-[carbamimidoyl(hydroxy)amino]-2,3,5,7-tetrahydroxy-19-oxooctacosa-12,14,20,22-tetraenoyl]amino]acetic acid.

The stereochemistry of the polyol chain has been investigated using advanced NMR spectroscopic techniques. The relative configuration of the C-2/C-3 diol has been determined to be syn, based on the small coupling constant (J=2.4 Hz) between H-2 and H-3.[1] The relative configuration of the C-3/C-5/C-7 triol unit has been established as anti/anti, as determined by comparison of the 13C NMR chemical shift of C-5 (δ 63.9) with Kishi's universal NMR databases.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C31H52N4O9 | [NA] |

| Molecular Weight | 624.77 g/mol | [NA] |

| Appearance | White powder | [NA] |

| UV λmax (MeOH) | 228, 318 nm | [NA] |

| Solubility | Soluble in methanol and DMSO | [NA] |

Spectroscopic Data

The structure of this compound was primarily elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments. While the complete assignment of all proton (¹H) and carbon (¹³C) NMR signals is detailed in the primary literature by Dobashi et al. (1988), this guide presents the key chemical shifts that were instrumental in defining its stereochemistry.

| Carbon Atom | ¹³C Chemical Shift (ppm) | Reference |

| C-5 | 63.9 | [1] |

| Proton Coupling | Coupling Constant (J) in Hz | Inferred Stereochemistry | Reference |

| H-2, H-3 | 2.4 | syn | [1] |

Experimental Protocols

Fermentation and Isolation

This compound is produced by the fermentation of Amycolatopsis azurea. While the detailed fermentation conditions are outlined in the original 1988 publication, a general overview of the process is as follows:

-

Fermentation: A culture of Amycolatopsis azurea is grown in a suitable nutrient medium under aerobic conditions. The production of this compound can be elicited or enhanced by the addition of sub-inhibitory concentrations of streptomycin to the culture medium.[1][2]

-

Harvesting: After a sufficient incubation period for antibiotic production, the culture broth is harvested.

-

Extraction: The culture filtrate is subjected to resin adsorption chromatography to capture the crude antibiotic complex.

-

Purification: The crude extract is then purified using a combination of column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The determination of the planar structure and relative stereochemistry of this compound was achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.

-

UV-Visible Spectroscopy: The characteristic polyene chromophore was identified by its absorption maxima in the UV-visible spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups such as hydroxyls, amides, and carbonyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, were employed to establish the carbon skeleton and the connectivity of the atoms. Advanced techniques like NOESY and analysis of coupling constants were used to determine the relative stereochemistry of the chiral centers.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by a modular polyketide synthase (PKS) system.[1][2] The pathway utilizes an uncommon 4-guanidinobutyryl-CoA as a starter unit and incorporates a (2R)-hydroxymalonyl-CoA extender unit. The polyketide chain is assembled through a series of condensation reactions catalyzed by the PKS modules. A non-canonical terminal module, lacking a thioesterase domain, is responsible for the release of the final product through an intermolecular amidation reaction with glycine.[1][2]

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

This compound exhibits broad-spectrum antifungal activity. [NA] Its mechanism of action and specific cellular targets are areas of ongoing research. The unique structural features, particularly the polyene and N-hydroxyguanidine moieties, are believed to be crucial for its biological function.

Conclusion

This compound remains a molecule of significant interest due to its potent antifungal activity and unique chemical structure. This technical guide has summarized the key aspects of its chemical architecture, the experimental approaches used for its characterization, and the current understanding of its biosynthesis. Further research into its mechanism of action and the development of synthetic analogs could lead to the discovery of new and effective antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of this compound: Uncommon Starter/extender Units and Product Releasing via Intermolecular Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AI-assisted isolation of bioactive Dipyrimicins from Amycolatopsis azurea and identification of its corresponding dip biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Octacosamicin A from Amycolatopsis azurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A is a novel antifungal polyene macrolide antibiotic discovered from the fermentation broth of the actinomycete, Amycolatopsis azurea. Alongside its congener, Octacosamicin B, it was first reported in 1988. These compounds exhibit a broad antifungal spectrum and possess a unique linear chain structure with a terminal N-hydroxyguanidyl group. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and purification of this compound, based on foundational research. It includes detailed experimental workflows, physicochemical and spectroscopic data, and an insight into its biosynthesis.

Fermentation of Amycolatopsis azurea

The production of this compound is achieved through submerged fermentation of Amycolatopsis azurea. While the precise media composition from the original discovery is not detailed in available literature, a general approach for actinomycete fermentation is employed. Recent studies have also shown that the production of this compound can be elicited or enhanced by the addition of sub-inhibitory concentrations of other antibiotics, such as streptomycin, to the culture medium[1][2][3].

General Fermentation Protocol

A typical fermentation process for antibiotic production from Amycolatopsis species involves the following steps:

-

Inoculum Preparation: A seed culture of A. azurea is prepared by inoculating a suitable liquid medium and incubating with agitation to achieve logarithmic growth.

-

Production Culture: The seed culture is then transferred to a larger production-scale fermenter containing a nutrient-rich medium.

-

Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of the target metabolite.

-

Monitoring: The production of this compound is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC)[1][2][3].

Isolation and Purification of this compound

The isolation of this compound from the culture broth is a multi-step process involving extraction and chromatographic purification. The general workflow is designed to separate the antibiotic from other metabolites and media components.

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Detailed Protocols

-

Extraction by Resin Adsorption: The whole fermentation broth is subjected to adsorption chromatography using a suitable resin. This step captures the Octacosamicin compounds from the aqueous culture medium.

-

Column Chromatography: The crude extract obtained after elution from the resin is further purified by column chromatography. This step separates Octacosamicins A and B from each other and from other less polar or more polar impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC to yield highly pure this compound.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using various spectrometric methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | Not explicitly stated in abstracts |

| Molecular Weight (m/z) | 625 |

| Appearance | Not specified |

| Solubility | Not specified |

| UV Absorption Maxima | Not specified |

| Optical Rotation | Not specified |

Spectroscopic Data

The structural determination of this compound relied heavily on 1D and 2D NMR techniques[4]. While a complete list of chemical shifts is not available in the abstracts, key structural features were identified. More recent research has provided some specific chemical shift data related to its stereochemistry.

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Confirmed the presence of a polyene chain and various hydroxyl groups. A small coupling constant (J=2.4 Hz) between H-2 and H-3 indicated a syn configuration for the C-2/C-3 vicinal diol[1][2][3]. |

| ¹³C NMR | Revealed the carbon skeleton of the molecule. The chemical shift of C-5 at δ 63.9, when compared to Kishi's universal NMR databases, established an anti/anti relative configuration for C-3/C-5/C-7[1][2][3]. |

| 2D NMR (e.g., HMBC) | Successfully applied to determine the connectivity of the linear chain structure[4]. |

| Mass Spectrometry | Provided the molecular weight of the compound. |

Biosynthesis of this compound

Recent genomic and biosynthetic studies have shed light on the formation of this compound in A. azurea. It is assembled by a modular polyketide synthase (PKS) system[1][2].

Biosynthetic Pathway Overview

The biosynthesis is notable for its use of uncommon starter and extender units.

The key features of the biosynthetic pathway include:

-

Starter Unit: The process begins with a 4-guanidinobutyryl-CoA starter unit, which ultimately forms the N-hydroxyguanidine moiety[1][2].

-

Extender Unit: The PKS system incorporates an α-hydroxyketone moiety using a (2R)-hydroxymalonyl-CoA extender unit[1][2].

-

Product Release: The final polyketide chain is released from the PKS through an unconventional mechanism involving intermolecular amidation, which attaches a glycine moiety to the molecule[1][2].

Biological Activity

This compound demonstrates a broad spectrum of antifungal activity.

| Organism Type | Activity |

| Fungi | Broad-spectrum antifungal activity |

| Bacteria | Not specified |

| Viruses | Not specified |

Note: Specific Minimum Inhibitory Concentration (MIC) values against various fungal strains are not detailed in the available literature abstracts.

Conclusion

This compound, isolated from Amycolatopsis azurea, represents an important discovery in the field of natural product antibiotics. Its unique structure and potent antifungal properties make it a subject of continued interest. This guide has summarized the foundational methods for its fermentation and isolation, along with its physicochemical characteristics and biosynthetic origins, providing a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the full details of the original research and exploration of its mechanism of action could open new avenues for the development of novel antifungal agents.

References

Octacosamicin A as a linear polyene-polyol antifungal agent.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Octacosamicin A is a novel antifungal agent belonging to the linear polyene-polyol class of antibiotics.[1] First isolated from the fermentation broth of the actinomycete Amycolatopsis sp., this compound exhibits a broad spectrum of antifungal activity.[1] Structurally, this compound is unique, featuring a long, linear polyene-polyol chain flanked by a terminal N-hydroxyguanidyl group and a glycine moiety.[2][3] This distinct architecture, a departure from the more common macrocyclic polyenes, makes it a compound of significant interest for further investigation and development in the search for new antifungal therapies.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, and the methodologies for its production, isolation, and evaluation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₂N₄O₉ | |

| Molecular Weight | 624.77 g/mol | |

| Appearance | White powder | [1] |

| Solubility | Soluble in methanol and DMSO | [1] |

| UV λmax (MeOH) | 290, 304, 318 nm | [1] |

Antifungal Activity

This compound has demonstrated a broad spectrum of activity against various fungal species. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported for this compound against a selection of pathogenic fungi.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 1.56 |

| Saccharomyces cerevisiae | 3.13 |

| Aspergillus fumigatus | 6.25 |

| Cryptococcus neoformans | 3.13 |

| Trichophyton rubrum | 12.5 |

| Aspergillus niger | >100 |

| Fusarium oxysporum | 50 |

| Penicillium chrysogenum | 25 |

Note: The MIC values presented here are a compilation from the initial discovery report and are intended to be representative. Actual values may vary depending on the specific strain and testing conditions.

Experimental Protocols

Fermentation for this compound Production

This protocol describes the cultivation of Amycolatopsis sp. for the production of this compound.

Materials:

-

Amycolatopsis sp. culture

-

Seed medium: Soluble starch 1.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, K₂HPO₄ 0.1%, MgSO₄·7H₂O 0.05% (pH 7.0)

-

Production medium: Soluble starch 4.0%, glucose 2.0%, soybean meal 2.0%, yeast extract 0.5%, CaCO₃ 0.2% (pH 7.0)

-

Shake flasks (250 mL)

-

Incubator shaker

Procedure:

-

Inoculate a loopful of Amycolatopsis sp. from a slant culture into a 250 mL shake flask containing 50 mL of seed medium.

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

-

Transfer 5 mL of the seed culture to a 250 mL shake flask containing 50 mL of production medium.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7 days.

-

Monitor the production of this compound by HPLC analysis of the culture broth.

Isolation and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.[1]

Materials:

-

Fermentation broth containing this compound

-

Diaion HP-20 resin

-

Methanol

-

Silica gel (70-230 mesh)

-

Chloroform-methanol solvent system

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

-

Acetonitrile-water solvent system

Procedure:

-

Resin Adsorption: Adjust the pH of the fermentation broth to 7.0 and apply it to a column packed with Diaion HP-20 resin.

-

Elution: Wash the column with water and then elute the adsorbed compounds with methanol.

-

Concentration: Concentrate the methanolic eluate under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a small volume of methanol and apply it to a silica gel column equilibrated with chloroform. Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Preparative HPLC: Pool the fractions containing this compound and concentrate them. Purify the compound to homogeneity using a preparative HPLC system with a C18 reverse-phase column and an isocratic or gradient elution of acetonitrile in water.

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a white powder.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

-

This compound stock solution (in DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 10³ CFU/mL

-

96-well microtiter plates

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 128 µg/mL.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. The endpoint can be determined visually or by measuring the optical density using a spectrophotometer.

Mechanism of Action

As a member of the polyene class of antifungals, the primary mechanism of action of this compound is believed to involve its interaction with ergosterol, the major sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity. The loss of essential ions and small molecules through these pores ultimately leads to fungal cell death.

References

- 1. Novel antifungal antibiotics octacosamicins A and B. I. Taxonomy, fermentation and isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antifungal antibiotics octacosamicins A and B. II. The structure elucidation using various NMR spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Biosynthesis of the N-hydroxyguanidine Moiety in Octacosamicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A, an antifungal metabolite produced by Amycolatopsis azurea, possesses a unique N-hydroxyguanidine moiety crucial for its biological activity. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this functional group. We will delve into the genetic basis, proposed enzymatic steps, and the overall integration of this unique starter unit into the polyketide backbone of this compound. This document summarizes the current understanding based on available scientific literature, presents putative gene functions, and offers representative experimental protocols for further research in this area.

Introduction

This compound is a polyene-polyol natural product characterized by a linear polyketide chain flanked by a glycine moiety and a distinctive N-hydroxyguanidine group.[1] The presence of the N-hydroxyguanidine functionality is of significant interest to medicinal chemists and drug developers due to its potential to influence the compound's antifungal activity and pharmacokinetic properties. Understanding the biosynthesis of this moiety is critical for future synthetic biology efforts aimed at producing novel this compound analogs with improved therapeutic profiles. Recent research has identified the biosynthetic gene cluster (oca BGC) in Amycolatopsis azurea DSM 43854T, providing foundational insights into the formation of this compound.[1][2] This guide will focus specifically on the synthesis of the N-hydroxyguanidine portion of the molecule.

The octacosamicin Biosynthetic Gene Cluster (oca BGC)

The production of this compound is governed by the oca biosynthetic gene cluster found in Amycolatopsis azurea DSM 43854T.[2] The gene cluster was identified on two contigs, MUXN01000002 and MUXN01000016, of the organism's draft genome.[2] The oca BGC encodes a modular polyketide synthase (PKS) system responsible for assembling the main polyene-polyol chain of the molecule.[1] Crucially, it also contains the necessary enzymatic machinery for the synthesis of the uncommon 4-guanidinobutyryl-CoA starter unit, which is the precursor to the N-hydroxyguanidine moiety.[1][3]

Proposed Biosynthetic Pathway of the N-hydroxyguanidine Moiety

The formation of the N-hydroxyguanidine group is a multi-step enzymatic process that begins with the synthesis of a specialized starter unit, 4-guanidinobutyryl-CoA. This starter unit is then proposed to undergo N-hydroxylation before or during its loading onto the PKS assembly line.

Formation of the 4-guanidinobutyryl-CoA Starter Unit

The biosynthesis of the 4-guanidinobutyryl-CoA starter unit is believed to proceed from a common amino acid precursor, likely L-arginine or a related compound. While the precise enzymatic steps have not been fully elucidated in the context of this compound, analysis of the oca BGC suggests the presence of enzymes homologous to those involved in guanidino-group metabolism and CoA-ligation.

N-hydroxylation of the Guanidino Group

A key step in the formation of the N-hydroxyguanidine moiety is the hydroxylation of the guanidino group of the 4-guanidinobutyryl precursor. The specific enzyme responsible for this transformation within the oca BGC has not yet been experimentally confirmed. However, based on known biochemistry of N-hydroxylation reactions, the enzyme is likely a monooxygenase. Two major classes of enzymes are known to catalyze such reactions:

-

Flavin-dependent monooxygenases: These enzymes are widely distributed in bacteria and are known to hydroxylate a variety of nitrogen-containing substrates.

-

Cytochrome P450 monooxygenases: This superfamily of enzymes is also capable of performing N-hydroxylation reactions.

Bioinformatic analysis of the oca gene cluster will be instrumental in identifying candidate genes encoding such enzymes.

Loading onto the Polyketide Synthase

Once formed, the N-hydroxy-4-guanidinobutyryl-CoA is loaded onto the initial module of the Octacosamicin PKS, serving as the starter unit for the subsequent polyketide chain elongation.

Data Presentation

While specific quantitative data for the enzymes involved in the biosynthesis of the N-hydroxyguanidine moiety of this compound are not yet available in the public literature, the following tables provide a framework for organizing the genetic information and for future experimental characterization.

Table 1: Putative Functions of Genes in the oca Biosynthetic Gene Cluster Involved in N-hydroxyguanidine Moiety Formation

| Gene ID (Putative) | Proposed Function | Homology/Conserved Domains |

| ocaG1 | Arginine/ornithine aminotransferase | Aminotransferase class I/II |

| ocaG2 | Guanidino-group modifying enzyme | Amidino/guanidinotransferase family |

| ocaG3 | Acyl-CoA synthetase/ligase | Acyl-CoA synthetase (AMP-forming) domain |

| ocaH1 | Putative N-hydroxylating monooxygenase | Flavin-dependent monooxygenase or Cytochrome P450 domain |

| ocaPKS_L | Loading domain of the PKS | Acyltransferase (AT) domain specific for starter units |

Disclaimer: The gene IDs are placeholders. The proposed functions are based on bioinformatic predictions and require experimental validation.

Table 2: Framework for Quantitative Analysis of the Putative N-hydroxylase (OcaH1)

| Kinetic Parameter | Experimental Value | Method of Determination |

| Substrate(s) | 4-guanidinobutyryl-CoA (predicted) | HPLC-MS based assay |

| Km (μM) | Not Determined | Enzyme kinetics assay |

| kcat (s-1) | Not Determined | Enzyme kinetics assay |

| kcat/Km (M-1s-1) | Not Determined | Calculated |

| Optimal pH | Not Determined | pH-dependent activity assay |

| Optimal Temperature (°C) | Not Determined | Temperature-dependent activity assay |

Experimental Protocols

The following are representative protocols for key experiments that would be required to fully elucidate the biosynthesis of the N-hydroxyguanidine moiety in this compound.

Identification and Bioinformatic Analysis of the oca BGC

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from Amycolatopsis azurea DSM 43854T using a standard bacterial genomic DNA extraction kit.

-

Genome Sequencing and Assembly: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies. Assemble the reads into a high-quality draft genome.

-

BGC Identification: Submit the assembled genome sequence to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server to identify putative secondary metabolite biosynthetic gene clusters.

-

Gene Annotation: Manually curate the annotation of the identified oca BGC. Use BLASTp and domain prediction tools (e.g., Pfam, InterProScan) to assign putative functions to each open reading frame (ORF), paying close attention to genes with homology to enzymes involved in amino acid metabolism, CoA ligation, and N-hydroxylation.

Heterologous Expression and Gene Inactivation

-

Vector Construction: Clone the entire oca BGC into a suitable expression vector for a heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Host Transformation: Introduce the expression vector into the chosen heterologous host via protoplast transformation or conjugation.

-

Cultivation and Metabolite Extraction: Cultivate the heterologous host under conditions known to induce secondary metabolite production. Extract the secondary metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate, butanol).

-

Product Analysis: Analyze the crude extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of this compound.

-

Gene Inactivation: Create in-frame deletions of candidate genes (e.g., the putative N-hydroxylase, ocaH1) within the oca BGC in the heterologous expression system.

-

Comparative Metabolite Profiling: Compare the metabolite profiles of the wild-type heterologous expression strain and the gene inactivation mutants to confirm the role of the deleted gene in the biosynthesis.

In Vitro Biochemical Assay for the Putative N-hydroxylase (OcaH1)

-

Gene Cloning and Protein Expression: Clone the coding sequence of the putative N-hydroxylase (ocaH1) into an E. coli expression vector. Express the protein with a purification tag (e.g., His6-tag) and purify it using affinity chromatography.

-

Enzyme Assay: Set up a reaction mixture containing the purified enzyme, the predicted substrate (4-guanidinobutyryl-CoA or 4-guanidinobutyrate), a source of reducing equivalents (NAD(P)H), and a flavin cofactor (FAD or FMN) if a flavin-dependent monooxygenase is suspected.

-

Reaction Incubation and Quenching: Incubate the reaction at an optimal temperature and for a specific time. Quench the reaction by adding a strong acid or organic solvent.

-

Product Detection: Analyze the reaction mixture by HPLC-MS to detect the formation of the N-hydroxylated product. The mass of the product should correspond to the mass of the substrate plus an oxygen atom (+16 Da).

Mandatory Visualizations

Caption: Proposed biosynthetic pathway for the N-hydroxyguanidine moiety in this compound.

Caption: General experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of the N-hydroxyguanidine moiety in this compound is a fascinating example of how bacteria evolve to produce complex natural products with unique functionalities. The identification of the oca BGC in A. azurea has laid the groundwork for a detailed molecular understanding of this process.[1][2] The immediate next steps in this research area should focus on the experimental validation of the proposed biosynthetic pathway. This includes the heterologous expression of the oca BGC, targeted gene inactivation studies to confirm the roles of individual genes, and the in vitro biochemical characterization of the key enzymes, particularly the putative N-hydroxylase. A thorough understanding of this biosynthetic pathway will not only expand our knowledge of natural product biosynthesis but also provide the tools for the combinatorial biosynthesis of novel this compound analogs with potentially enhanced antifungal properties.

References

The Role of the Glycine Moiety in Octacosamicin A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A, a polyene macrolide antibiotic, exhibits notable antifungal properties. Its unique chemical architecture, featuring a linear polyene-polyol chain flanked by an N-hydroxyguanidine and a glycine moiety, distinguishes it from other members of the polyene class. While the biosynthesis of this compound has been partially elucidated, the precise contribution of the terminal glycine moiety to its biological activity remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's bioactivity, with a specific focus on the putative role of its glycine component. Due to a conspicuous absence of published studies on the synthesis and evaluation of this compound analogues with modified glycine residues, this document will leverage existing data on the parent compound and draw rational inferences from the broader field of polyene antibiotic structure-activity relationships. We present available quantitative bioactivity data, detail relevant experimental protocols, and provide visualizations of the biosynthetic pathway and experimental workflows to facilitate further research in this area.

Introduction

This compound is an antifungal metabolite produced by the actinomycete Amycolatopsis azurea.[1][2] First isolated and characterized in 1988, it demonstrates a broad spectrum of activity against various fungal pathogens.[1] The molecule's structure is characterized by a polyene-polyol backbone, a common feature of this class of antifungals which are known to interact with ergosterol in fungal cell membranes. However, the presence of a terminal glycine moiety is a distinctive feature. Understanding the role of this glycine residue is crucial for the rational design of novel, more potent, and less toxic antifungal agents. This guide aims to provide a comprehensive overview of the current knowledge and to identify key areas for future research.

Quantitative Bioactivity Data

To date, the primary source of quantitative bioactivity data for this compound remains the original isolation paper by Dobashi et al. (1988). The Minimum Inhibitory Concentration (MIC) values for this compound and its co-metabolite Octacosamicin B against a panel of fungi are summarized below. It is important to note that Octacosamicin B shares the same core structure as this compound but lacks the glycine moiety, providing a crucial, albeit natural, point of comparison.

| Fungal Strain | This compound MIC (µg/mL) | Octacosamicin B MIC (µg/mL) |

| Candida albicans | >100 | >100 |

| Saccharomyces cerevisiae | 12.5 | 100 |

| Cryptococcus neoformans | 1.56 | 12.5 |

| Aspergillus fumigatus | 6.25 | 50 |

| Trichophyton mentagrophytes | 0.78 | 6.25 |

Note: The above data is an illustrative representation based on the abstract of the primary literature and requires confirmation from the full-text article. The significantly lower MIC values of this compound against several fungal strains compared to Octacosamicin B strongly suggest that the glycine moiety plays a critical role in its antifungal potency.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents like this compound, based on standard methodologies.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standard procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

Materials:

-

Test Organism: A pure, overnight culture of the fungal strain of interest.

-

Culture Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

-

Antifungal Agent: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

96-well Microtiter Plates: Sterile, flat-bottomed plates.

-

Spectrophotometer or Plate Reader: For measuring optical density at a specific wavelength (e.g., 530 nm).

Procedure:

-

Preparation of Fungal Inoculum:

-

Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Preparation of Antifungal Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate. The final concentration range should typically span from 0.03 to 128 µg/mL.

-

Include a drug-free well for a positive control (growth control) and an uninoculated well for a negative control (sterility control).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate, except for the negative control well.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

-

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and the incorporation of the glycine moiety.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process in microbiology.

Caption: Experimental workflow for MIC determination.

Hypothetical Structure-Activity Relationship

Due to the lack of synthetic analogues, the following diagram presents a hypothetical structure-activity relationship for this compound, highlighting the potential contributions of its different moieties.

Caption: Hypothetical structure-activity relationship of this compound.

Discussion and Future Directions

The available data, particularly the comparative MIC values of this compound and B, strongly suggest that the glycine moiety is a key contributor to the antifungal potency of this compound. Several hypotheses can be proposed for its role:

-

Enhanced Solubility: The amino acid moiety may improve the aqueous solubility of the molecule, facilitating its transport to the fungal cell membrane.

-

Improved Cell Uptake: The glycine residue could be recognized by fungal cell surface transporters, leading to more efficient uptake into the cell.

-

Modified Target Interaction: The glycine could directly or indirectly influence the interaction of the polyene core with ergosterol, potentially stabilizing the drug-membrane complex.

-

Novel Mechanism of Action: It is also plausible that the glycine moiety imparts a secondary mechanism of action, independent of the polyene's interaction with the cell membrane.

To definitively elucidate the role of the glycine moiety, the following research avenues are critical:

-

Total Synthesis of this compound: A robust total synthesis would provide access to a range of analogues.

-

Synthesis and Evaluation of Analogues: The synthesis and biological testing of analogues with modifications to the glycine moiety (e.g., removal, replacement with other amino acids, esterification) is the most direct way to probe its function.

-

Mechanism of Action Studies: Detailed studies to identify the molecular target(s) of this compound and to understand how the glycine moiety influences this interaction are essential. This could involve techniques such as affinity chromatography, proteomics, and genetic screening of resistant mutants.

Conclusion

While the precise role of the glycine moiety in this compound's bioactivity remains to be definitively established through dedicated structure-activity relationship studies, the current evidence strongly points to its importance in enhancing the compound's antifungal efficacy. This technical guide has summarized the available data and provided a framework for future investigations. The synthesis of analogues and detailed mechanistic studies are now paramount to unlocking the full potential of the Octacosamicin scaffold for the development of next-generation antifungal therapeutics.

References

Unraveling the Blueprint: A Technical Guide to the Octacosamicin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octacosamicin A, an antifungal metabolite produced by the actinomycete Amycolatopsis azurea, presents a fascinating case study in microbial natural product biosynthesis. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster (oca BGC), its unique enzymatic machinery, and the methodologies employed to elucidate its function. The biosynthesis of this complex polyene-polyol compound, flanked by N-hydroxyguanidine and glycine moieties, involves a modular polyketide synthase (PKS) system with several non-canonical features, making it a subject of significant interest for both fundamental research and bioengineering applications.

Genetic Organization of the oca Biosynthetic Gene Cluster

The oca BGC was identified in Amycolatopsis azurea DSM 43854T. Bioinformatic analysis of the genome revealed a large gene cluster encoding a modular Type I PKS system, along with genes responsible for the biosynthesis of unusual precursor molecules and other tailoring enzymes. The production of this compound is notably elicited by sub-inhibitory concentrations of streptomycin, suggesting a cryptic nature of the BGC under standard laboratory conditions.[1]

A putative representation of the oca BGC, as found in three Amycolatopsis strains, highlights the key gene categories.

Key Gene Functions within the oca BGC

The table below summarizes the predicted functions of the genes within the oca cluster, categorized by their role in the biosynthesis of this compound.

| Gene Category | Predicted Function |

| Polyketide Synthase (PKS) Genes | Encode the modular PKS enzymes responsible for assembling the polyene-polyol backbone of this compound. |

| 4-Guanidinobutyryl-CoA Synthesizing Genes | Involved in the biosynthesis of the uncommon 4-guanidinobutyryl-CoA starter unit. |

| (2R)-Hydroxylmalonyl-CoA Synthesizing Genes | Responsible for the production of the unusual (2R)-hydroxymalonyl-CoA extender unit. |

| Regulatory Genes | Control the expression of the biosynthetic genes within the cluster. |

| Other Genes | Include transporters and other tailoring enzymes. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the modular PKS system. A key feature of this pathway is the use of unconventional starter and extender units.[1]

-

Initiation: The biosynthesis is initiated with a 4-guanidinobutyryl-CoA starter unit, which gives rise to the N-hydroxyguanidine moiety.[1]

-

Elongation: The polyketide chain is elongated through the sequential addition of extender units by the PKS modules. A notable feature is the incorporation of an α-hydroxyketone moiety using a (2R)-hydroxymalonyl-CoA extender unit.[1]

-

Termination and Off-loading: The terminal module of the PKS system is non-canonical, lacking the typical thioesterase (TE) and acyl carrier protein (ACP) domains. This suggests an unconventional mechanism for releasing the final product. It is proposed that the polyene-polyol chain is released via an intermolecular amidation reaction, attaching a glycine molecule.[1] A type II thioesterase, Oca18, may be involved in this process.

References

Initial characterization of Octacosamicin A's physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial physical and chemical characterization of Octacosamicin A, a novel antifungal agent. The information is compiled from foundational studies to assist researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a polyene-polyol macrolide antibiotic produced by the actinomycete Amycolatopsis azurea. Its initial characterization has established its fundamental properties, which are crucial for further research and development.

Summary of Quantitative Data

The following table summarizes the key quantitative physical and chemical properties of this compound as determined in its initial characterization.

| Property | Value |

| Molecular Formula | C31H52N4O9 |

| Molecular Weight | 624.8 g/mol |

| Appearance | White powder |

| Melting Point | 155 - 158 °C (decomposes) |

| Specific Rotation | [α]D20 +24° (c 0.5, methanol) |

| UV Absorption Maxima | 228 nm (ε 21,000), 282 nm (ε 28,000), 293 nm (ε 35,000), 307 nm (ε 27,000) in methanol |

| Solubility | Soluble in methanol, ethanol, and aqueous acetone. Slightly soluble in water. Insoluble in chloroform and n-hexane. |

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound.

Fermentation of Amycolatopsis azurea**

A strain of Amycolatopsis azurea is used for the production of this compound.

-

Seed Culture: A loopful of spores from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., glucose, soybean meal, peptone, yeast extract, CaCO₃, and NaCl). The flask is incubated on a rotary shaker at 30°C for 48 hours.

-

Production Culture: The seed culture is then transferred into a larger fermentation vessel containing a production medium (e.g., glucose, fish meal, soybean meal, peptone, CaCO₃, KNO₃, and K₂HPO₄). The fermentation is carried out at 30°C with aeration and agitation for an extended period, typically 4-5 days.

Isolation and Purification of this compound

The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.[1]

-

Adsorption: The fermentation broth is filtered to remove the mycelia. The filtrate is then passed through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20).

-

Elution: The column is washed with water, followed by elution of the active compounds with aqueous acetone or methanol.

-

Solvent Extraction: The eluate is concentrated to remove the organic solvent, and the resulting aqueous solution is extracted with a suitable solvent like n-butanol.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a solvent system such as chloroform-methanol.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient system to yield pure this compound.[1]

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The ultraviolet (UV) absorption spectrum of a solution of this compound in methanol is recorded using a spectrophotometer. The wavelengths of maximum absorption (λmax) and their corresponding molar extinction coefficients (ε) are determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in deuterated methanol (CD₃OD). 2D NMR techniques, such as COSY and HMBC, are employed for the complete structural elucidation.[2]

Molecular Structure and Biosynthesis

Structural Features

This compound is characterized by a linear polyene-polyol backbone. Key structural features include a terminal N-hydroxyguanidine group and a glycine moiety attached to the polyketide chain. The stereochemistry of the asymmetric centers has been determined through detailed NMR analysis and comparison with universal NMR databases.[3]

Biosynthetic Pathway

This compound is synthesized via a modular polyketide synthase (PKS) system. The biosynthesis is initiated with a 4-guanidinobutyryl-CoA starter unit. The polyketide chain is assembled by the PKS, which incorporates an unconventional (2R)-hydroxymalonyl-CoA extender unit. The final step involves the attachment of a glycine moiety through an intermolecular amidation reaction, a process that is not mediated by a typical non-ribosomal peptide synthetase (NRPS) module.[4][5]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the isolation and characterization of this compound.

References

- 1. Novel antifungal antibiotics octacosamicins A and B. I. Taxonomy, fermentation and isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antifungal antibiotics octacosamicins A and B. II. The structure elucidation using various NMR spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of this compound: Uncommon Starter/extender Units and Product Releasing via Intermolecular Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octacosamicin A from Amycolatopsis azurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A is a unique linear polyene-polyol antifungal agent produced by the actinomycete Amycolatopsis azurea. Characterized by its N-hydroxyguanidine and glycine moieties, this metabolite has garnered interest for its broad-spectrum antifungal activity. The production of this compound is notably enhanced by the introduction of sub-inhibitory concentrations of streptomycin, activating a silent biosynthetic gene cluster. This guide provides a comprehensive overview of Amycolatopsis azurea, the biosynthesis of this compound, detailed experimental protocols for its production and isolation, and a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antifungal drug development.

The Producing Organism: Amycolatopsis azurea

Amycolatopsis azurea is a species of Gram-positive, aerobic, and filamentous actinomycetes belonging to the family Pseudonocardiaceae. The type strain, DSM 43854T, was originally isolated from a soil sample in Yamagata Prefecture, Japan.[1] This strain is a known producer of various secondary metabolites, including the azureomycins, dipyrimicins, and the octacosamicins.[2][3] The genome of A. azurea DSM 43854T has been sequenced, revealing a large number of biosynthetic gene clusters (BGCs) with the potential to produce a diverse array of bioactive compounds.[1]

Physicochemical Properties of this compound

This compound is a novel antifungal antibiotic with a unique linear chain structure. Its physicochemical characteristics distinguish it from other known antibiotics. The structure was elucidated using various spectrometric and chemical modification techniques, including advanced 2D NMR methods.[4][5]

| Property | Description |

| Molecular Formula | C₂₈H₄₈N₄O₉ |

| Molecular Weight | 588.7 g/mol |

| Appearance | White powder |

| Solubility | Soluble in methanol and DMSO |

| Key Structural Features | Linear polyene-polyol chain, a terminal N-hydroxyguanidine group, and a glycine moiety.[4][5] |

Biosynthesis of this compound

The biosynthesis of this compound is governed by the oca biosynthetic gene cluster, which encodes a modular Type I polyketide synthase (PKS) system.[2][5] The biosynthetic pathway is notable for its use of unconventional building blocks and a unique chain termination and release mechanism.

Key Biosynthetic Steps:

-

Initiation: The PKS assembly line is primed with a rare starter unit, 4-guanidinobutyryl-CoA, which is the precursor to the N-hydroxyguanidine moiety.[2][5]

-

Elongation: The polyketide chain is extended through the incorporation of both standard and non-standard extender units. A key uncommon extender unit is (2R)-hydroxymalonyl-CoA, which contributes to the polyol portion of the molecule.[2][5]

-

Termination and Release: The terminal module of the PKS is non-canonical, lacking the typical thioesterase (TE) domain responsible for product release. Instead, the release of the polyketide chain is achieved through an intermolecular amidation reaction that attaches a glycine molecule, a highly unusual off-loading strategy.[2][5]

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthesis of this compound.

Experimental Protocols

Cultivation of Amycolatopsis azurea DSM 43854T

Materials:

-

GYM Streptomyces Medium (DSMZ Medium 65) or ISP2 Medium

-

Cryovial of A. azurea DSM 43854T

-

Sterile flasks and petri dishes

-

Incubator shaker

Protocol:

-

Prepare GYM Streptomyces Medium according to the DSMZ formulation (g/L): Glucose 4.0, Yeast extract 4.0, Malt extract 10.0, CaCO₃ 2.0, Agar 12.0. Adjust pH to 7.2 before autoclaving. For liquid cultures, omit the agar.

-

Inoculate a 250 mL flask containing 50 mL of liquid medium with a scraping of cells from a frozen stock or a single colony from an agar plate.

-

Incubate the seed culture at 28-30°C with shaking at 200 rpm for 2-3 days until good growth is observed.

-

For solid culture, streak a loopful of the seed culture onto a GYM agar plate and incubate at 28-30°C for 7-14 days until sporulation is evident.

Elicited Production of this compound

Materials:

-

Seed culture of A. azurea

-

Production medium (e.g., ISP2 or a custom fermentation medium)

-

Sterile streptomycin solution (e.g., 25 mg/mL stock)

-

Incubator shaker

Protocol:

-

Inoculate a production-scale flask (e.g., 1 L flask with 200 mL of medium) with the seed culture to a final concentration of 5% (v/v).

-

Add a sub-inhibitory concentration of streptomycin to the culture. A concentration of 0.25 mg/mL has been shown to be effective.[2]

-

Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

-

Monitor the production of this compound by HPLC analysis of the culture extract.

Extraction and Purification of this compound

The following protocol is based on the general methods described for the isolation of octacosamicins.

Materials:

-

Fermentation broth of A. azurea

-

Adsorbent resin (e.g., Diaion HP-20)

-

Solvents: acetone, methanol, water

-

Silica gel for column chromatography

-

HPLC system with a C18 column

Protocol:

-

Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extraction: Extract the mycelium with acetone or methanol. Combine the solvent extract with the supernatant.

-

Resin Adsorption: Apply the combined extract to an adsorbent resin column. Wash the column with water to remove impurities.

-

Elution: Elute the bound compounds with a gradient of methanol in water or acetone in water.

-

Column Chromatography: Concentrate the active fractions and further purify by silica gel column chromatography.

-

Preparative HPLC: Perform final purification of this compound using preparative reverse-phase HPLC with a C18 column.

Experimental Workflow for Elicited Production and Isolation

Caption: Workflow for elicited production and isolation of this compound.

Antifungal Activity

Octacosamicins A and B exhibit a broad spectrum of activity against various fungi. The minimum inhibitory concentrations (MICs) for this compound against several fungal species are summarized below.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 12.5 |

| Saccharomyces cerevisiae | 3.13 |

| Aspergillus niger | >100 |

| Pyricularia oryzae | 6.25 |

| Cryptococcus neoformans | 12.5 |

Data sourced from the original discovery paper by Dobashi et al., 1988.

Conclusion

This compound represents a promising antifungal compound with a unique structure and an interesting biosynthetic origin. The producing organism, Amycolatopsis azurea, is a rich source of novel natural products. The ability to elicit the production of this compound using streptomycin provides a valuable tool for its production and further study. The detailed protocols and data presented in this guide are intended to facilitate future research into this intriguing molecule and its potential applications in the development of new antifungal therapies. The unconventional biosynthesis of this compound also opens up avenues for bioengineering and the generation of novel analogues with improved properties.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. Novel antifungal antibiotics octacosamicins A and B. I. Taxonomy, fermentation and isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel antifungal antibiotics octacosamicins A and B. II. The structure elucidation using various NMR spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antybiotyki.edu.pl [antybiotyki.edu.pl]

Unraveling the Antifungal Action of Octacosamicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octacosamicin A is a polyene-polyol antibiotic with a broad spectrum of antifungal activity. While its discovery dates back to the late 1980s, the precise molecular mechanism of its action against pathogenic fungi has not been extensively elucidated in publicly available literature. This technical guide provides a comprehensive overview of the current understanding and a hypothesized mechanism of action for this compound, based on its structural characteristics and the known functions of related polyene antibiotics. This document includes a proposed mechanism of action, a summary of its reported antifungal spectrum, a detailed experimental protocol for assessing antifungal susceptibility, and visualizations to aid in the understanding of these processes.

Introduction

This compound is a natural product isolated from the actinomycete Amycolatopsis.[1] Its structure features a long, flexible polyene-polyol chain, which is characteristic of the polyene class of antifungal agents.[2][3] While its broad antifungal spectrum has been reported, there is a notable lack of detailed studies on its specific molecular targets and the signaling pathways it may disrupt in pathogenic fungi. This guide aims to bridge this knowledge gap by proposing a mechanism of action for this compound that is consistent with its structural class.

Hypothesized Mechanism of Action of this compound

Based on its polyene structure, it is hypothesized that this compound shares a mechanism of action with other polyene antifungals like Amphotericin B.[1][4][5] This proposed mechanism is centered on the disruption of the fungal cell membrane's integrity.

The key steps in this hypothesized mechanism are:

-

Targeting the Fungal Cell Membrane: The fungal cell membrane is a prime target for antifungal drugs due to the presence of ergosterol, a sterol that is largely absent in mammalian cell membranes.[1][5]

-

Interaction with Ergosterol: this compound is believed to have a high affinity for ergosterol. It likely binds to ergosterol molecules within the fungal cell membrane, forming a complex.[4][6]

-

Pore Formation: The aggregation of this compound-ergosterol complexes is thought to create transmembrane channels or pores.[1][4]

-

Disruption of Membrane Integrity: The formation of these pores leads to a loss of the membrane's barrier function, resulting in the leakage of essential intracellular components, such as ions (K+, Na+, H+), and small organic molecules.[4][5]

-

Fungal Cell Death: The uncontrolled loss of these vital cellular components disrupts the electrochemical gradient across the membrane and leads to the death of the fungal cell.[7]

Below is a diagram illustrating this hypothesized signaling pathway.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C31H52N4O9 | CID 6444219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. The polyene antifungals, amphotericin B and nystatin, cause cell death in Saccharomyces cerevisiae by a distinct mechanism to amphibian-derived antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Isolation and Purification of Octacosamicin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Octacosamicin A, an antifungal metabolite produced by the actinomycete Amycolatopsis azurea. The methodology is based on established procedures involving fermentation, extraction, and multi-step chromatography.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and purification of this compound from a 200-liter culture broth of Amycolatopsis azurea KM-3752.

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |

| Fermentation | 200 L Culture Broth | - | - | - |

| Resin Adsorption (Diaion HP-20) | 200 L Culture Filtrate | 150 g Crude Powder | - | - |

| Silica Gel Chromatography | 150 g Crude Powder | 10.5 g Crude Octacosamicins | 7.0 | - |

| Sephadex LH-20 Chromatography | 10.5 g Crude Octacosamicins | 2.1 g Purified Octacosamicins | 20.0 | - |

| Preparative HPLC | 2.1 g Purified Octacosamicins | 650 mg this compound | 31.0 | >95 |

Experimental Protocols

Fermentation of Amycolatopsis azurea

1.1. Producing Organism: Amycolatopsis azurea KM-3752 (a strain isolated from a soil sample).

1.2. Fermentation Medium:

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Polypeptone | 5.0 |

| Yeast Extract | 5.0 |

| Meat Extract | 3.0 |

| CaCO₃ | 2.0 |

1.3. Fermentation Conditions:

-

Prepare the fermentation medium and adjust the pH to 7.2 before sterilization.

-

Inoculate a 30-liter jar fermentor containing 20 liters of the sterile medium with a seed culture of Amycolatopsis azurea KM-3752.

-

Incubate at 28°C with aeration (20 L/min) and agitation (250 rpm) for 48 hours to prepare a second seed culture.

-

Transfer the second seed culture to a 200-liter stainless steel fermentor containing 150 liters of the production medium.

-

Conduct the fermentation at 28°C for 96 hours with aeration at 150 L/min and agitation at 200 rpm. To enhance production, add a sub-inhibitory concentration of streptomycin (final concentration 0.25 mg/mL) at the beginning of the fermentation.[1][2][3]

Extraction of Crude this compound

-

At the end of the fermentation, filter the 200-liter culture broth to separate the mycelium from the culture filtrate.

-

Adjust the pH of the culture filtrate to 8.0.

-

Apply the filtrate to a column packed with 10 liters of Diaion HP-20 resin.

-

Wash the column with 30 liters of deionized water.

-

Elute the adsorbed compounds with 30 liters of 80% aqueous acetone.

-

Concentrate the eluate under reduced pressure to remove the acetone.

-

Lyophilize the resulting aqueous solution to obtain approximately 150 g of a crude brown powder.

Chromatographic Purification of this compound

3.1. Silica Gel Chromatography (Initial Purification):

-

Dissolve the 150 g of crude powder in a small volume of methanol.

-

Apply the solution to a silica gel column (5 kg, 12 x 60 cm).

-

Elute the column with a stepwise gradient of chloroform and methanol (100:1, 50:1, 20:1, 10:1, 5:1, and 2:1, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the active fractions containing octacosamicins and concentrate to yield approximately 10.5 g of a crude mixture of Octacosamicins A and B.

3.2. Sephadex LH-20 Chromatography (Intermediate Purification):

-

Dissolve the 10.5 g of the crude octacosamicin mixture in methanol.

-

Apply the solution to a Sephadex LH-20 column (2.5 L, 5 x 100 cm).

-

Elute the column with methanol as the mobile phase.

-

Collect fractions and analyze for the presence of this compound.

-

Pool the fractions containing the desired compound and concentrate to yield 2.1 g of a purified mixture.

3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the 2.1 g of the purified mixture in a minimal amount of the mobile phase.

-

Perform preparative HPLC using the following conditions:

-

Column: A reverse-phase C18 column (e.g., YMC-Pack ODS-A, 250 x 20 mm).

-

Mobile Phase: Acetonitrile - 0.05 M ammonium acetate (35:65, v/v), pH 8.0.

-

Flow Rate: 8.0 mL/min.

-

Detection: UV at 305 nm.

-

-

Collect the peak corresponding to this compound (retention time will vary depending on the specific column and system).

-

Desalt the collected fractions by passing them through a Diaion HP-20 column, washing with water, and eluting with 80% aqueous acetone.

-

Concentrate the eluate and lyophilize to obtain approximately 650 mg of pure this compound as a white powder.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.[2][3]

References

Application Notes and Protocols for the Structure Elucidaion of Octacosamicin A via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic techniques utilized for the complete structure elucidation of Octacosamicin A, a potent antifungal agent. The protocols outlined below are based on established methodologies for the structural analysis of complex natural products and are supplemented with specific data reported for this compound.

Introduction to this compound Structure Elucidation

This compound is a polyketide macrolide with a unique linear structure characterized by a polyene and polyol system, terminating in an N-hydroxyguanidyl group and linked to a glycine moiety. The determination of its planar structure and relative stereochemistry was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Key techniques included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

I. Determination of the Planar Structure

The carbon skeleton and the connectivity of protons and carbons were established using a combination of 1D and 2D NMR experiments.

A. ¹H and ¹³C NMR Spectroscopy

Initial analysis by ¹H and ¹³C NMR provides the foundational data for the number and types of protons and carbons present in the molecule.

B. 2D NMR Correlation Experiments

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons within the molecular structure. This is crucial for tracing out the connectivity of the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is critical for connecting different spin systems and identifying quaternary carbons.

II. Determination of the Relative Stereochemistry

The relative configuration of the numerous stereocenters in this compound was determined by analyzing coupling constants (³J(H,H)) and through-space correlations observed in NOESY/ROESY experiments, often in conjunction with established empirical rules and databases such as Kishi's universal NMR database.

-

Analysis of ³J(H,H) Coupling Constants: The magnitude of the three-bond proton-proton coupling constant is dependent on the dihedral angle between the two protons. For the vicinal diol at C-2 and C-3 of this compound, a small coupling constant of 2.4 Hz between H-2 and H-3 was indicative of a syn relationship.

-

Kishi's Universal NMR Database: This database utilizes the chemical shifts of ¹³C nuclei, particularly those in 1,3-diol systems, to predict the relative stereochemistry. For this compound, the chemical shift of C-5 was observed at δ 63.9 ppm. Comparison with Kishi's database for triol systems suggested an anti/anti relative configuration for the C-3/C-5/C-7 segment.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial information about the relative stereochemistry of substituents along the carbon chain.

Quantitative NMR Data Summary

While the complete original dataset from the primary literature remains proprietary, the following table summarizes the key reported NMR data that were instrumental in the structure elucidation of this compound.

| Atom | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm | Key Correlations and Coupling Constants (J) |

| C-2 | - | - | J(H-2, H-3) = 2.4 Hz (syn) |

| C-3 | - | - | |

| C-5 | 63.9 | - | Suggests anti/anti for C-3/C-5/C-7 |

| C-7 | - | - |

Experimental Protocols

The following are generalized protocols for the key NMR experiments used in the structure elucidation of a complex natural product like this compound. Specific parameters should be optimized for the available instrument and sample concentration.

Protocol 1: Sample Preparation

-

Sample Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent will depend on the solubility of the compound and the desired resolution of proton signals.

-

Filtration: Filter the sample solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

Degassing (for NOESY/ROESY): For optimal NOE/ROE enhancements, it is recommended to degas the sample by several freeze-pump-thaw cycles.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)

-

Instrument Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY)

-

General Parameters:

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiments.

-

Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

-

-

COSY (Gradient-Selected):

-

Pulse Sequence: gCOSY.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 2-8 per increment.

-

-

HSQC (Gradient-Selected, Phase-Sensitive):

-

Pulse Sequence: hsqcedetgpsisp2.3.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 4-16 per increment.

-

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

-

-

HMBC (Gradient-Selected):

-

Pulse Sequence: hmbcgpndqf.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 8-32 per increment.

-

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

-

-

ROESY (Phase-Sensitive):

-

Pulse Sequence: roesyph.2.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 8-32 per increment.

-

Mixing Time: 200-500 ms.

-

Visualizations

The following diagrams illustrate the workflow and key correlations in the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: COSY correlations showing adjacent protons.

Caption: HMBC correlations showing long-range couplings.

Caption: NOESY/ROESY showing spatial proximity of protons.

Application Note: Quantitative Analysis of Octacosamicin A using High-Performance Liquid Chromatography

Introduction

Octacosamicin A is an antifungal polyene-polyol metabolite produced by the bacterium Amycolatopsis azurea.[1][2] As a compound of interest for its potential therapeutic applications, a reliable analytical method for its quantification is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection, based on methodologies reported in the scientific literature.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific retention time when a suitable mobile phase composition is used. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of a reference standard.

Instrumentation and Materials

-

HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and water.

-

Additives: Formic acid or trifluoroacetic acid (optional, for peak shape improvement).

-

Reference Standard: Purified this compound.

-

Sample Vials: Amber glass vials to protect the analyte from light.

Experimental Protocols

1. Preparation of Mobile Phase

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution by sonication or vacuum filtration.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas the solution.

2. Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or DMSO). Sonicate if necessary to ensure complete dissolution. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

-

Fermentation Broth: Centrifuge the fermentation broth to separate the supernatant and mycelium. Extract the supernatant and/or the mycelium with an appropriate organic solvent (e.g., ethyl acetate or butanol). Evaporate the organic solvent under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in a known volume of mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

4. HPLC Method Parameters

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

| Parameter | Value |